3-Chloro-5-fluorobenzyl bromide
Overview
Description
3-Chloro-5-fluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrClF . It is used as a reagent in the preparation of a wide range of biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular weight of this compound is 223.47 g/mol . The IUPAC name for this compound is 1-(bromomethyl)-3-chloro-5-fluorobenzene . The InChI code and the canonical SMILES for this compound are InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 and C1=C(C=C(C=C1F)Cl)CBr respectively .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 223.47 g/mol . The compound should be stored under inert gas as it is moisture sensitive .Scientific Research Applications
Radiochemistry and PET Imaging
One significant application of halogenated benzyl bromides, similar to 3-Chloro-5-fluorobenzyl bromide, is in the field of radiochemistry, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET). For example, procedures were developed for the synthesis of fluorobenzyl bromides, used as intermediates in asymmetric synthesis of fluorinated α-amino acids. These compounds are pivotal in PET studies, demonstrating the potential of halogenated benzyl bromides in medical imaging and diagnostics (Zaitsev et al., 2002).
Anticancer Research
Halogenated benzyl bromides also find applications in anticancer research. For instance, the synthesis and crystal structure of a compound involving fluorobenzyl units showed potential as an anticancer agent. This underscores the importance of such compounds in developing therapeutic agents and exploring their mechanisms (Mohideen et al., 2017).
Corrosion Inhibition
In the field of materials science, halogenated benzyl bromides have been studied for their anticorrosion properties. A green ionic liquid containing a 4-fluorobenzyl unit demonstrated high inhibition effectiveness for mild steel in acidic conditions, revealing the compound's role in protecting metals from corrosion. This application is crucial for extending the lifespan of metal components in various industries (Bhaskaran et al., 2019).
Synthesis and Chemical Reactions
Halogenated benzyl bromides are key intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the alkylation of sulfamic esters under phase transfer conditions with fluorobenzyl bromides enables the preparation of diverse N-dialkylated products. This versatility highlights their role in synthetic chemistry, contributing to the development of pharmaceuticals and other functional materials (Debbabi et al., 2005).
Safety and Hazards
3-Chloro-5-fluorobenzyl bromide is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
3-Chloro-5-fluorobenzyl bromide is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . The bromine atom in the compound is a good leaving group, making it a suitable electrophile for reactions with nucleophiles .
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In this process, the bromine atom of the this compound molecule is replaced by a nucleophile . This reaction results in the formation of a new carbon-nucleophile bond .
Biochemical Pathways
This compound is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound can be used to introduce a 3-chloro-5-fluorobenzyl group into organic molecules, affecting their biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent used in the reaction . Additionally, the compound is sensitive to moisture and should be stored under an inert atmosphere .
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSAHOPFPPAUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370524 | |
Record name | 3-Chloro-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493024-39-8 | |
Record name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493024-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.